硫代硫酸钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barium thiosulfate is an inorganic compound with the chemical formula BaS₂O₃. It is a white crystalline solid that is soluble in water. This compound is primarily used in various industrial applications, including photography and analytical chemistry.

科学研究应用

Barium thiosulfate has several scientific research applications:

Chemistry: Used as a reagent in various chemical analyses and reactions.

Biology: Employed in studies involving sulfur metabolism in microorganisms.

Medicine: Investigated for potential use in medical imaging and as a contrast agent.

作用机制

Target of Action

Barium thiosulfate is a chemical compound with the formula BaS2O3 Barium compounds are known to affect various systems in the body, including the cardiovascular and nervous systems .

Mode of Action

It’s known that thiosulfate, a component of barium thiosulfate, has powerful reducing capabilities and can enhance endogenous enzymatic activity .

Biochemical Pathways

Thiosulfate, a component of barium thiosulfate, is involved in several biochemical pathways. It’s produced by certain microorganisms as the final product of their metabolism . Thiosulfate is also involved in the mitigation of cyanide toxicity, enhancing the activity of the enzyme rhodanese .

Pharmacokinetics

It’s known that thiosulfate is rapidly degraded in the stomach, so it’s usually administered through other routes, such as intravenous or topical .

Result of Action

Exposure to barium compounds can lead to various health effects, including cardiovascular and kidney diseases, metabolic, neurological, and mental disorders .

Action Environment

The action of barium thiosulfate can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, and temperature can affect its stability and efficacy. Furthermore, the bioavailability and toxicity of barium compounds can be influenced by factors such as age, race, dietary patterns, and specific physiological status (e.g., pregnancy) .

生化分析

Biochemical Properties

Barium thiosulfate plays a significant role in biochemical reactions, especially in the metabolism of certain microorganisms. These organisms can produce thiosulfate as the final product of their metabolism . This biochemical property of barium thiosulfate represents potential for lower emissions and costs in the manufacture of gold leaching reagents .

Cellular Effects

The cellular effects of barium thiosulfate are primarily observed in microorganisms capable of metabolizing this compound. The production of thiosulfate in these organisms can influence various cellular processes, including metabolic pathways and gene expression .

Molecular Mechanism

At the molecular level, barium thiosulfate is involved in the oxidation processes of sulfur-oxidizing bacteria. These bacteria are known for their ability to oxidize various reduced sulfur compounds to sulfate . The oxidation of thiosulfate to sulfate is a key step in the metabolic pathways of these organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barium thiosulfate can change over time. For instance, the production of thiosulfate by certain microorganisms can vary depending on the environmental conditions and the availability of other nutrients .

Metabolic Pathways

Barium thiosulfate is involved in the metabolic pathways of sulfur-oxidizing bacteria. These organisms can oxidize thiosulfate to sulfate, a process that involves various enzymes and cofactors .

准备方法

Synthetic Routes and Reaction Conditions

Barium thiosulfate can be synthesized through the reaction of barium chloride with sodium thiosulfate in an aqueous solution. The reaction is as follows:

BaCl2+Na2S2O3→BaS2O3+2NaCl

This method involves mixing water-alcohol solutions of barium chloride and sodium thiosulfate, resulting in the precipitation of barium thiosulfate monohydrate .

Industrial Production Methods

Industrial production of barium thiosulfate typically involves the same reaction as the laboratory synthesis but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product.

化学反应分析

Types of Reactions

Barium thiosulfate undergoes various chemical reactions, including:

Oxidation: Barium thiosulfate can be oxidized to form barium sulfate and sulfur dioxide.

Reduction: It can be reduced to form barium sulfide.

Substitution: Barium thiosulfate can react with acids to form thiosulfuric acid and barium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.

Reduction: Reducing agents such as hydrogen gas can be used.

Substitution: Acids like hydrochloric acid are commonly used.

Major Products Formed

Oxidation: Barium sulfate (BaSO₄) and sulfur dioxide (SO₂).

Reduction: Barium sulfide (BaS).

Substitution: Thiosulfuric acid (H₂S₂O₃) and barium salts.

相似化合物的比较

Similar Compounds

- Sodium thiosulfate (Na₂S₂O₃)

- Ammonium thiosulfate ((NH₄)₂S₂O₃)

- Calcium thiosulfate (CaS₂O₃)

Uniqueness

Barium thiosulfate is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in industrial applications such as metal extraction and photography, where other thiosulfates may not be as effective .

属性

CAS 编号 |

35112-53-9 |

|---|---|

分子式 |

BaH2O3S2 |

分子量 |

251.5 g/mol |

IUPAC 名称 |

barium(2+);dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Ba.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI 键 |

XCZBFCHJJROFFY-UHFFFAOYSA-N |

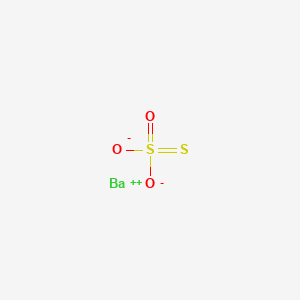

SMILES |

[O-]S(=O)(=S)[O-].[Ba+2] |

规范 SMILES |

OS(=O)(=S)O.[Ba] |

| 35112-53-9 | |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of Barium Thiosulfate?

A1: Barium Thiosulfate Monohydrate (BaS2O3.H2O) crystallizes in a monoclinic system. [, ] While the exact structural details require referencing the original research articles, one study described its structure as "pseudo-columnar," composed of stacked aminoguanidinium cations ([CN4H7]+) and isolated thiosulfate anions ([S2O3]2-), which actively participate in hydrogen bonding. []

Q2: How is Barium Thiosulfate used in analytical chemistry?

A2: Barium Thiosulfate serves as a standard for thiosulfate iodometry. [] Research indicates its potential application in the iodometric determination of molybdenum in its normal molybdate state. []

Q3: Are there any studies on the environmental impact of Barium Thiosulfate?

A4: Interestingly, one research study identified thiosulfates, including potentially Barium Thiosulfate, as natural weathering products of old smelting slags. [] This finding suggests the compound might have a presence in the environment under specific conditions. Further research is necessary to understand its long-term environmental impact and degradation pathways.

Q4: What are the applications of aminoguanidinium thiosulfate and how is it synthesized?

A5: Aminoguanidinium thiosulfate, (CN4H7)2S2O3, is synthesized through an exchange reaction using barium thiosulfate and aminoguanidinium sulfate. [] While the provided abstract doesn't detail specific applications, its unique pseudo-columnar crystal structure, characterized by hydrogen bonding between cations and anions, hints at potential uses in material science or as a precursor for further chemical synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。